N-{3-[methyl(methylsulfonyl)amino]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of sulfonamide, thiophene, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the sulfonamide group: This can be achieved by reacting an amine with methanesulfonyl chloride under basic conditions.
Introduction of the thiophene moiety: This step often involves a cross-coupling reaction, such as the Suzuki–Miyaura coupling, to attach the thiophene ring to the phenyl group.
Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving appropriate precursors.
Final coupling: The final step involves coupling the sulfonamide and thiophene-piperidine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can yield corresponding amines.
Scientific Research Applications
N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to inhibit specific enzymes and pathways.
Biological Research: The compound is used to study the effects of sulfonamide and thiophene derivatives on cellular processes and gene expression.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the thiophene and piperidine moieties can interact with hydrophobic pockets in the target protein, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: is similar to other sulfonamide and thiophene derivatives, such as:
Uniqueness
The uniqueness of N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for studying the effects of sulfonamide and thiophene derivatives in various applications.
Properties
Molecular Formula |
C18H23N3O5S3 |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H23N3O5S3/c1-20(28(2,23)24)16-6-3-5-15(13-16)19-18(22)14-8-10-21(11-9-14)29(25,26)17-7-4-12-27-17/h3-7,12-14H,8-11H2,1-2H3,(H,19,22) |
InChI Key |
QQBLZDHQRKYRFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)S(=O)(=O)C |
Origin of Product |
United States |
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